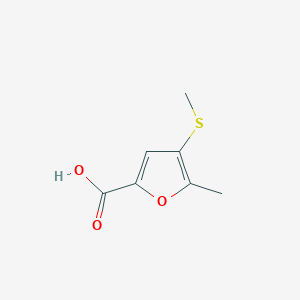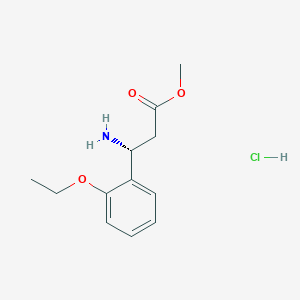
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
The compound “2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one” is an organic molecule that contains a trifluoroethyl group, a trimethylpyrazolyl group, and a ketone functional group. The presence of these groups can influence the compound’s reactivity and properties.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through methods such as nucleophilic substitution or addition reactions involving the corresponding trifluoroethyl and pyrazolyl precursors.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms in the trifluoroethyl group, which could pull electron density away from the rest of the molecule. This could potentially influence the compound’s reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the ketone functional group is often reactive, undergoing reactions such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoroethyl group could increase the compound’s stability and volatility, while the ketone group could influence its polarity and reactivity.Applications De Recherche Scientifique
Synthesis and Spectroscopic Investigations
A study conducted by Pettinari et al. (1995) explored the synthesis and spectroscopic investigations of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes. This research provides insights into the structural and chemical properties of compounds similar to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one, particularly focusing on their coordination with tin atoms and spectroscopic characteristics (Pettinari et al., 1995).
Synthesis of New Pyrazole Derivatives
Bonacorso et al. (2009) describe the synthesis of new pyrazole derivatives, which include steps involving compounds structurally related to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one. This research highlights the methods and yields in synthesizing pyrazole compounds, which are significant in understanding the chemical synthesis process of similar trifluoromethylated pyrazoles (Bonacorso et al., 2009).
Application in Coordination Chemistry
Radi et al. (2017) focused on the synthesis of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. Their research contributes to understanding how compounds like 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one can be utilized in coordination chemistry, particularly in forming complexes with metals such as Cu, Cd, and Co (Radi et al., 2017).
Structural Characterization and Analysis
The work of Delgado et al. (2020) on the structural characterization and Hirshfeld surface analysis of a pyrazoline compound provides valuable insights into the molecular structure and intermolecular interactions of compounds related to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one (Delgado et al., 2020).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. However, like all chemicals, safe handling practices should be followed to minimize risk.
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDXWRGNPXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)




![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)